molecular formula C17H20ClNO3 B13847736 Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride

Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride

Cat. No.: B13847736
M. Wt: 321.8 g/mol
InChI Key: QAVHVYYGPPOIEY-KNQPDFRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aposcopolamine Hydrochloride Salt can be synthesized through the esterification of apohyoscine with benzeneacetic acid. The reaction typically involves the use of a suitable acid catalyst under controlled temperature conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of Aposcopolamine Hydrochloride Salt involves the extraction of apohyoscine from plant sources such as Datura ferox. The extracted apohyoscine is then subjected to esterification with benzeneacetic acid, followed by purification and crystallization to obtain the hydrochloride salt form .

Types of Reactions:

    Oxidation: Aposcopolamine Hydrochloride Salt can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to its corresponding alcohol derivatives under suitable reducing conditions.

    Substitution: Aposcopolamine Hydrochloride Salt can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Aposcopolamine Hydrochloride Salt has diverse applications in scientific research:

Biological Activity

Benzeneacetic acid derivatives, particularly those related to scopolamine and its analogs, exhibit significant biological activities primarily due to their interactions with the central nervous system (CNS) and peripheral muscarinic receptors. This article explores the biological activity of the compound "Benzeneacetic acid, α-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester hydrochloride" and its related compounds, including Aposcopolamine hydrochloride and Apohyoscine hydrochloride.

The compound is a derivative of scopolamine, a well-known anticholinergic agent. Its chemical structure includes a bicyclic framework that influences its pharmacological properties.

Property Value
Molecular Formula C₁₇H₁₉ClN₃O₃
Molecular Weight 285.338 g/mol
Density 1.25 g/cm³
Melting Point 95-98 °C
Boiling Point 415.5 °C at 760 mmHg

Scopolamine and its derivatives act primarily as antagonists of muscarinic acetylcholine receptors (mAChRs). They inhibit the action of acetylcholine at these receptors, leading to various physiological effects:

  • CNS Effects : Scopolamine can cross the blood-brain barrier, causing sedation and amnesia due to its action on central mAChRs (M1 subtype) which are involved in cognitive functions and memory processing .
  • Peripheral Effects : By blocking peripheral mAChRs, these compounds can reduce secretions in salivary glands and gastrointestinal tract, leading to decreased motility and secretion .

Anticholinergic Effects

The primary biological activity of benzeneacetic acid derivatives is their anticholinergic effect, which includes:

  • Motion Sickness Prevention : Scopolamine is widely used to prevent nausea and vomiting associated with motion sickness by blocking neural pathways from the inner ear to the vomiting center in the brainstem .
  • Sedative Properties : The sedative effects are beneficial in pre-anesthetic medication to reduce secretions and induce drowsiness .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of scopolamine derivatives:

  • Alzheimer's Disease Research : Aposcopolamine has been investigated for its binding affinity to acetylcholinesterase (ACHE) and adrenergic receptors (ADRA2A), suggesting a role in cognitive enhancement or neuroprotection in Alzheimer's disease models .
  • Behavioral Studies : Animal studies have shown that scopolamine administration can lead to cognitive deficits; however, certain derivatives may mitigate these effects by modulating neurotransmitter release through mAChR antagonism .

Study 1: Efficacy Against Organophosphate Toxicity

In a study involving guinea pigs exposed to organophosphate compounds, scopolamine was administered post-exposure. Results indicated significant survival rates and reduced clinical signs of toxicity compared to control groups. This suggests that scopolamine may play a protective role against certain types of chemical exposure .

Study 2: Cognitive Function Assessment

Research utilizing the Morris water maze demonstrated that scopolamine-induced memory deficits could be partially reversed with specific dosing regimens of Aposcopolamine. This highlights the potential for these compounds in cognitive rehabilitation therapies .

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+;

InChI Key

QAVHVYYGPPOIEY-KNQPDFRMSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl

Origin of Product

United States

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